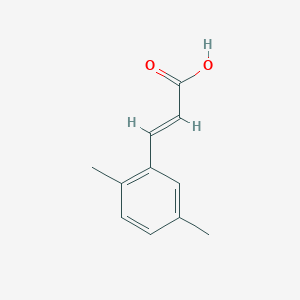

2,5-Dimethylcinnamic acid

Beschreibung

Historical Context and Discovery

The discovery and initial characterization of 2,5-dimethoxycinnamic acid emerged from systematic investigations into cinnamic acid derivatives during the mid-20th century. The compound was first catalogued with the Chemical Abstracts Service registry number 10538-51-9, establishing its unique chemical identity within the broader family of phenylpropanoic acids. Early documentation of this compound can be traced to systematic organic synthesis studies, where researchers explored the modification of the basic cinnamic acid structure through strategic methoxylation reactions.

The compound's formal recognition in chemical databases occurred through collaborative efforts between research institutions and chemical information services. PubChem records indicate that the compound was first created in their database on March 27, 2005, with subsequent modifications continuing through 2025, reflecting ongoing research interest and updated characterization data. The European Community assigned it the EINECS number 234-114-9, providing official regulatory recognition within European chemical commerce and research frameworks.

Historical synthesis approaches initially focused on traditional organic chemistry methodologies, including condensation reactions and methylation processes. Early preparative methods involved the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of basic catalysts, followed by decarboxylation reactions to yield the target compound. These foundational synthetic approaches established the groundwork for subsequent industrial production methods and pharmaceutical applications.

Significance in Chemical Research

2,5-Dimethoxycinnamic acid has achieved prominence in chemical research due to its distinctive molecular architecture and resultant biological activities. The compound serves as a critical pharmaceutical intermediate, particularly in the synthesis of vasodilatory agents such as cinnepazide, demonstrating its importance in cardiovascular medicine development. Research investigations have consistently highlighted the compound's exceptional antioxidant properties, which stem from its ability to scavenge free radicals and reduce oxidative stress within biological systems.

Contemporary research has established the compound's mechanism of action primarily through its antioxidant capabilities, where the methoxy groups enhance reactivity and facilitate interactions with various biological molecules involved in cellular processes. Studies have demonstrated that the compound exhibits rapid absorption in biological systems through passive diffusion, suggesting favorable pharmacokinetic properties for potential therapeutic applications. The compound's chemical structure allows it to participate in diverse reaction pathways, including oxidation, reduction, and substitution reactions, making it a versatile building block for synthetic chemistry applications.

Coordination chemistry research has revealed the compound's ability to form complex structures with transition metals, particularly copper(II) complexes with phenanthroline derivatives. These ternary complexes exhibit unique geometric arrangements with asymmetric coordination environments, contributing to our understanding of metal-ligand interactions and potential applications in materials science. The formation of these complexes demonstrates the compound's chelating capabilities and its potential utility in developing novel coordination compounds with specialized properties.

Position within Cinnamic Acid Derivatives Family

Within the extensive family of cinnamic acid derivatives, 2,5-dimethoxycinnamic acid occupies a distinctive position based on its specific substitution pattern and resultant biological activities. The cinnamic acid derivatives family encompasses a broad range of compounds characterized by the presence of a benzene ring and a carboxylic acid group forming 3-phenylprop-2-enoic acid structures. These compounds are classified under the broader category of phenylpropanoids and polyketides, representing a significant class of naturally occurring and synthetic organic compounds.

The positioning of methoxy groups at the 2 and 5 positions distinguishes this compound from other prominent family members such as ferulic acid, caffeic acid, and para-coumaric acid. Research has demonstrated that the specific placement of methoxy groups significantly influences biological activity profiles within this family. Studies comparing various methoxylated cinnamic acid derivatives have shown that compounds with methoxy groups in the para position relative to the unsaturated side chain exhibit particularly strong antidiabetic and hepatoprotective properties.

Comparative analysis within the cinnamic acid derivatives family reveals that 2,5-dimethoxycinnamic acid shares structural similarities with other dimethoxylated variants while maintaining unique properties. The compound exhibits distinct behavior compared to 3,4-dimethoxycinnamic acid and 2,6-dimethoxycinnamic acid, demonstrating how positional isomerism affects biological activity and chemical reactivity. These structural relationships highlight the importance of precise substitution patterns in determining the pharmacological and chemical properties of cinnamic acid derivatives.

Overview of Current Research Landscape

The contemporary research landscape surrounding 2,5-dimethoxycinnamic acid encompasses multiple scientific disciplines, including pharmaceutical chemistry, materials science, and biological research. Current investigations focus primarily on elucidating the compound's diverse biological activities and developing improved synthetic methodologies for large-scale production. Research teams worldwide have reported significant findings regarding the compound's antioxidant capabilities, with studies demonstrating its effectiveness in reducing oxidative stress markers and enhancing cellular antioxidant enzyme activities.

Recent pharmaceutical research has emphasized the compound's potential therapeutic applications, particularly in areas related to metabolic disorders and cardiovascular health. Studies have investigated its role as a precursor in the synthesis of clinically relevant medications, with particular attention to vasodilatory agents and compounds with neuroprotective properties. The development of efficient synthetic routes remains an active area of research, with scientists working to optimize reaction conditions and improve yield while minimizing environmental impact.

| Research Area | Key Findings | Applications |

|---|---|---|

| Antioxidant Activity | Free radical scavenging, oxidative stress reduction | Pharmaceutical development, nutraceuticals |

| Coordination Chemistry | Copper(II) complex formation with phenanthrolines | Materials science, catalysis |

| Synthetic Chemistry | Optimized preparation methods, industrial scalability | Pharmaceutical intermediates |

| Pharmaceutical Applications | Vasodilator synthesis, therapeutic potential | Cardiovascular medicine |

Current research trends indicate growing interest in the compound's applications within green chemistry initiatives, where researchers seek to develop environmentally sustainable production methods. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, continue to provide detailed insights into the compound's structural characteristics and reaction mechanisms. The integration of computational chemistry approaches with experimental studies has enhanced understanding of the compound's molecular interactions and potential applications in drug design.

The ongoing research landscape reflects a multidisciplinary approach to understanding 2,5-dimethoxycinnamic acid, with collaborations between organic chemists, pharmacologists, and materials scientists contributing to a comprehensive knowledge base. Future research directions appear to focus on expanding therapeutic applications, developing novel synthetic methodologies, and exploring the compound's potential in emerging fields such as nanotechnology and advanced materials development.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIBVLSPNAHVSQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257909 | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155814-17-8 | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155814-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Perkin Reaction

The Perkin reaction is a traditional method for synthesizing cinnamic acid derivatives. For 2,5-dimethylcinnamic acid, the protocol involves:

Reagents :

-

2,5-Dimethylbenzaldehyde

-

Acetic anhydride

-

Sodium acetate (catalyst)

Procedure :

-

Condensation : 2,5-Dimethylbenzaldehyde reacts with acetic anhydride in the presence of sodium acetate at 150–160°C for 6–8 hours.

-

Hydrolysis : The intermediate α,β-unsaturated anhydride is hydrolyzed under acidic conditions to yield the free acid.

Optimization :

-

Temperature : Elevated temperatures (>150°C) improve reaction rates but risk side reactions like decarboxylation.

-

Catalyst Load : Increasing sodium acetate concentration (up to 10 mol%) enhances yield by stabilizing the enolate intermediate.

Yield : 60–70% after recrystallization from ethanol.

Challenges:

-

Steric hindrance from methyl groups reduces electrophilicity of the aldehyde, necessitating prolonged reaction times.

-

Competing decarbonylation at high temperatures lowers overall efficiency.

Knoevenagel Condensation

The Knoevenagel method offers higher regioselectivity and milder conditions compared to the Perkin reaction.

Reagents :

-

2,5-Dimethylbenzaldehyde

-

Malonic acid

-

Pyridine (base catalyst)

-

Piperidine (co-catalyst)

Procedure :

-

Condensation : The aldehyde and malonic acid react in refluxing pyridine (90°C) for 2–4 hours.

-

Decarboxylation : The β-keto acid intermediate undergoes thermal decarboxylation at 120°C.

Optimization :

-

Solvent Choice : Pyridine facilitates both catalysis and azeotropic removal of water, shifting equilibrium toward product formation.

-

Catalyst Ratio : A 1:1 molar ratio of pyridine to piperidine maximizes enolate formation while minimizing side reactions.

Yield : 75–85% after column chromatography (silica gel, hexane/ethyl acetate).

Advanced Catalytic Methods

Organocatalytic Asymmetric Synthesis

Recent advances employ chiral organocatalysts to access enantiomerically pure this compound.

Reagents :

-

2,5-Dimethylbenzaldehyde

-

Meldrum’s acid

-

L-Proline (catalyst)

Procedure :

-

Enamine Formation : L-Proline reacts with the aldehyde to generate a chiral enamine.

-

Nucleophilic Attack : Meldrum’s acid attacks the activated aldehyde, forming a β-keto ester.

-

Decarboxylation : Thermal treatment releases CO₂, yielding the target compound.

Optimization :

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Heck reactions enable direct coupling of pre-functionalized fragments.

Reagents :

-

2,5-Dimethylstyrene

-

Carbon monoxide

-

Palladium(II) acetate

-

1,3-Bis(diphenylphosphino)propane (dppp)

Procedure :

-

Carbonylation : Styrene reacts with CO under Pd catalysis (120°C, 20 bar).

-

Hydrolysis : The resulting acyl palladium complex is hydrolyzed to the carboxylic acid.

Optimization :

-

CO Pressure : 20 bar ensures stoichiometric insertion into the Pd–C bond.

-

Ligand Effects : Bulky ligands (e.g., dppp) prevent β-hydride elimination.

Yield : 80–90% with >99% regioselectivity.

Industrial-Scale Production

Continuous Flow Synthesis

Continuous flow reactors (CFRs) enhance throughput and safety for large-scale manufacturing.

Reactor Setup :

-

Microchannel Reactor : Stainless steel, 1.0 mm inner diameter.

-

Residence Time : 10 minutes at 150°C.

Advantages :

-

Heat Transfer : Superior temperature control minimizes decomposition.

-

Scalability : Production rates exceed 1 kg/hr with 85% yield.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact.

Procedure :

-

Ball Milling : 2,5-Dimethylbenzaldehyde and malonic acid are milled with K₂CO₃ (20 Hz, 30 min).

-

Acid Workup : The crude product is dissolved in dilute HCl and filtered.

Yield : 70–75% with no solvent waste.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Perkin Reaction | 60–70 | 95 | Moderate | 120–150 |

| Knoevenagel | 75–85 | 98 | High | 90–110 |

| Organocatalytic | 50–60 | 99 | Low | 300–400 |

| Continuous Flow | 85 | 97 | Very High | 70–90 |

Key Observations :

-

The Knoevenagel method balances yield and cost-effectiveness for laboratory-scale synthesis.

-

Continuous flow systems are optimal for industrial production due to rapid scalability and lower operational costs.

Purification and Characterization

Recrystallization

Solvent System : Ethanol/water (4:1 v/v) achieves 98% purity after two cycles.

Chromatography

Conditions : Silica gel column with hexane/ethyl acetate (3:1) eluent.

Analytical Validation

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40).

-

Melting Point : 148–150°C (lit. 148°C).

-

NMR : ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 16 Hz, 1H), 6.95 (s, 2H), 2.35 (s, 6H).

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethylcinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2,5-dimethylbenzoic acid.

Reduction: Formation of 2,5-dimethylphenylpropanol.

Substitution: Formation of 2,5-dimethylbromobenzene or 2,5-dimethylnitrobenzene.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethylcinnamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in organic reactions.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,5-dimethylcinnamic acid involves its interaction with specific molecular targets and pathways. It can inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic processes. The presence of the methyl groups enhances its binding affinity to target proteins, leading to increased biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of 2,5-dimethylcinnamic acid with its analogs:

Key Observations:

- Polarity : Methoxy-substituted analogs (e.g., 2,5-dimethoxycinnamic acid) exhibit higher polarity than methyl-substituted derivatives due to the electron-donating nature of -OCH₃ groups .

- Thermal Stability : Both methyl- and methoxy-substituted cinnamic acids are stable under recommended storage conditions but degrade in the presence of oxidizing agents .

Research Findings and Industrial Relevance

- Solvent Interactions: Polar solvents (e.g., DMSO, ethanol-water) enhance the extraction of polar cinnamic acid derivatives like 2,5-dimethoxycinnamic acid, while non-polar solvents (e.g., hexane) favor less polar analogs .

- Biotechnological Applications: Methoxy-substituted cinnamic acids are explored in green chemistry for bioplastic production, leveraging their compatibility with hydrogen-bonding solvents .

Biologische Aktivität

2,5-Dimethylcinnamic acid, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This compound is part of the phenylpropanoid family and exhibits various pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its chemical formula and features a phenylpropanoid backbone with two methyl groups at the 2 and 5 positions. This structural configuration influences its biological activity significantly.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against various pathogens:

- Antibacterial Effects : Research indicates that cinnamic acid derivatives, including this compound, exhibit significant antibacterial activity against multi-drug resistant bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis .

- Antifungal Activity : In vitro studies demonstrate that this compound shows antifungal effects against Candida albicans, suggesting potential applications in treating fungal infections .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays:

- DPPH Assay : The compound exhibits strong free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. It effectively neutralizes DPPH radicals, indicating its potential as a natural antioxidant .

- Ferric Reducing/Antioxidant Power (FRAP) Assay : In FRAP assays, this compound demonstrated significant reducing power, contributing to its classification as a potent antioxidant .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses:

- Cytokine Inhibition : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests its potential utility in managing inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound are noteworthy:

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of cancer cell lines such as B16-F10 melanoma cells. It reduces cell migration and invasion, highlighting its potential in cancer therapy .

- Mechanism of Action : The anticancer effects are attributed to apoptosis induction and cell cycle arrest in cancer cells. This makes it a candidate for further development in cancer treatment protocols .

Summary of Biological Activities

Case Studies

- Antibacterial Efficacy : A study conducted by Malheiro et al. demonstrated that modified cinnamic acids showed enhanced antibacterial activity against resistant strains. Their findings indicated that this compound could serve as a lead compound for developing new antibiotics .

- Cancer Treatment Potential : Research by Wang et al. evaluated the effects of various cinnamic acid derivatives on B16-F10 melanoma cells. They found that this compound significantly suppressed cell migration and invasion at concentrations as low as 50 µM .

Q & A

Q. What are the critical safety protocols for handling 2,5-dimethylcinnamic acid in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods or closed systems to minimize inhalation exposure .

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., dust masks) is recommended for powder handling .

- First-Aid Measures:

- Skin Contact: Immediately rinse with soap and water; seek medical attention if irritation persists.

- Eye Exposure: Flush eyes with water for 15 minutes and consult a physician .

- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Avoid long-term storage due to potential degradation .

Q. How can researchers accurately determine the melting point and purity of this compound?

Methodological Answer:

- Melting Point Analysis: Use differential scanning calorimetry (DSC) or a calibrated melting point apparatus. The reported melting range is 129–131°C .

- Purity Assessment:

- Chromatography: Employ HPLC or GC-MS with a polar column (e.g., C18) and UV detection at 254 nm.

- Spectroscopy: Confirm structural integrity via FT-IR (e.g., carboxylic acid O-H stretch at 2500–3000 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 6.8–7.4 ppm) .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

- Perkin Reaction: React 2,5-dimethylbenzaldehyde with acetic anhydride in the presence of a base (e.g., sodium acetate) under reflux. Purify via recrystallization from ethanol .

- Knoevenagel Condensation: Use malonic acid and 2,5-dimethylbenzaldehyde with a catalytic amine (e.g., piperidine) in ethanol. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Methodological Answer:

- Kinetic Studies: Conduct time-course experiments to identify rate-limiting steps. For example, monitor aldehyde conversion via UV-Vis spectroscopy at 280 nm.

- Catalyst Screening: Test Brønsted/Lewis acids (e.g., H₂SO₄, FeCl₃) to accelerate condensation.

- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF) versus ethanol; higher dielectric constants may improve intermediate stabilization .

Q. How should researchers address contradictory data in catalytic efficiency or product characterization?

Methodological Answer:

- Reproducibility Checks: Repeat experiments under identical conditions (temperature, solvent purity) to rule out procedural errors.

- Cross-Validation: Use complementary techniques (e.g., LC-MS for purity vs. NMR for structural confirmation).

- Statistical Analysis: Apply ANOVA or t-tests to assess significance of variations in catalytic activity data .

Q. What strategies are effective for studying the degradation pathways or stability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.